(Mesitylmethyl)hydrazine
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Overview
Description
(Mesitylmethyl)hydrazine is a specialty product used for proteomics research . It has a molecular formula of C10H16N2 and a molecular weight of 164.25 .
Synthesis Analysis
Hydrazine derivatives can be synthesized by combining suitable aldehydes with hydrazides . The reaction of hydrazine with a carbonyl forms a hydrazone, a process similar to imine formation .Molecular Structure Analysis
The molecular structure of hydrazine derivatives can be confirmed by spectral methods . In the IR spectra, three characteristic bands are observed, indicating the presence of the azomethine group (–NH–N=CH–) connected with the carbonyl group .Chemical Reactions Analysis
Hydrazine-based fuels, including hydrazine and its derivatives, are strong reducing agents that remain in a liquid state at room temperature . They are used in rocket propulsion systems due to their desirable characteristics such as high energy density, stability, reliable ignition, high thrust–weight ratio, reactivity, efficiency, specific impulse, and storage stability at room temperature .Physical And Chemical Properties Analysis
Hydrazine and its derivatives are clear, colorless liquids with an ammonia-like odor . They are highly reactive and easily catch fire .Scientific Research Applications
Graphene Oxide Reduction : (Chua & Pumera, 2016) explored the effects of hydrazine treatment on graphene oxide, revealing that hydrazine reacts with carbonyl groups to form hydrazone complexes, impacting the reduction of graphene oxide.
DNA Damage Studies : The interaction of hydrazine derivatives with biological systems was examined by (Runge‐Morris, Wu, & Novak, 1994), focusing on DNA damage in the presence of various hydrazines.
Analgesic Activity : Research on novel hydrazide and hydrazine derivatives for potential analgesic applications was conducted by (Nassiri Koopaei et al., 2013), highlighting the synthesis of new compounds and their efficacy in pain relief.
Carbon Dioxide Capture : The potential of aqueous hydrazine as a sorbent for carbon dioxide capture was explored by (Lee et al., 2014), noting its high absorption capacity and stability.
Antitumor Activity : The synthesis of hydrazide-hydrazone derivatives and their antitumor effects were studied by (Mohareb, Fleita, & Sakka, 2010), demonstrating significant inhibitory effects on various cancer cell lines.
Rapid Detection in Biological Systems : A study by (Fan et al., 2012) designed a ratiometric fluorescence probe for the rapid detection of hydrazine in live cells.
Vascular Smooth Muscle Contractility : The effects of hydrazine derivatives on vascular smooth muscle and blood pressure were investigated by (Vidrio et al., 2003), focusing on their potential as vasodilators.
Multiorgan Effects of Hydrazine Toxicity : An integrated analysis of the effects of hydrazine toxicity on multiple organs was presented by (Garrod et al., 2005), using nuclear magnetic resonance spectroscopy.
Environmental and Biological Detection : A comprehensive review of fluorescent sensors for hydrazine detection in environmental and biological systems was conducted by (Zhang et al., 2020), highlighting recent advances and future prospects.
Bioimaging Applications : (Ma et al., 2017) developed a near-infrared fluorescent chemodosimeter for hydrazine detection and its applications in bioimaging.
Safety And Hazards
Future Directions
Further investigation into the reaction kinetics and mechanisms of hydrazine derivatives is necessary . Utilizing computational chemistry theory to analyze hydrazine-based fuels’ combustion and decomposition properties, constructing detailed pyrolysis and combustion reaction mechanisms can optimize rocket engine fuel performance and address environmental concerns .
properties
IUPAC Name |
(2,4,6-trimethylphenyl)methylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-4-8(2)10(6-12-11)9(3)5-7/h4-5,12H,6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRKUBCVPHGWSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577869 |
Source
|
Record name | [(2,4,6-Trimethylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Mesitylmethyl)hydrazine | |
CAS RN |
143425-78-9 |
Source
|
Record name | [(2,4,6-Trimethylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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